4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
Description
4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is a triazolopyrimidine derivative featuring a chloromethyl group at position 2, a methyl group at position 5, and a morpholine substituent at position 6. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and drug discovery. Its structure combines the triazolopyrimidine core—known for its bioisosteric properties with purines—with a morpholine moiety, which enhances solubility and modulates pharmacokinetics .
Properties
IUPAC Name |
4-[2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O/c1-8-6-10(16-2-4-18-5-3-16)17-11(13-8)14-9(7-12)15-17/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDFXXNPAXJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-96-0 | |
| Record name | 4-[2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chloromethyl-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of polar solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxides of the original compound .
Scientific Research Applications
4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a scaffold for the development of new chemical probes and drugs.
Industrial Applications: The compound’s derivatives are investigated for their potential use in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine involves its interaction with specific molecular targets, such as enzymes. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This interaction can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 7
The morpholine group at position 7 distinguishes this compound from others in the triazolopyrimidine family. Key comparisons include:
- Compound 8 (4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine) : Lacks the chloromethyl group at position 2, resulting in reduced electrophilicity and altered reactivity in substitution reactions. Its melting point (164–166°C) and NMR data suggest higher crystallinity compared to chloromethyl-containing derivatives .
- Compound 64 (2-(4-Methoxyphenyl)-4-(5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine) : Features a pyridinyl group at position 5 and a methoxyphenyl group at position 2, which may enhance binding to aromatic enzyme pockets. The morpholine at position 7 likely improves aqueous solubility .
Table 1: Substituent Impact at Position 7
Substituent Variations at Position 2
The chloromethyl group at position 2 introduces electrophilicity, enabling further functionalization. Comparisons include:
- S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-triazolopyrimidin-7-one) : Retains the chloromethyl group but replaces morpholine with a ketone at position 7. Electrochemical studies show distinct redox behavior, with S1-TP exhibiting higher oxidative stability due to the electron-withdrawing ketone .
- This derivative has a molecular weight of 199 g/mol (ESIMS) and a broad NMR peak for the hydroxyl proton .
Substituent Variations at Position 5
- Such modifications are common in kinase inhibitors targeting Plasmodium falciparum .
- Compound 5c (N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-triazolopyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) : Incorporates a sulfur-containing substituent, which may improve membrane permeability. This compound achieved a 93% yield in synthesis .
Pharmacological and Physicochemical Properties
- Electrochemical Behavior: The chloromethyl group in the target compound may lower reduction potentials compared to S1-TP (Epa = +0.85 V), as observed in voltammetric studies on carbon graphite electrodes .
- Solubility : Morpholine derivatives generally exhibit improved solubility in polar solvents compared to chlorine or aryl-substituted analogs .
Biological Activity
4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H14ClN5O
- Molecular Weight : 267.72 g/mol
- Melting Point : 204-205 °C
- IUPAC Name : 4-(2-(chloromethyl)-5-methylene-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of effects:
Antimicrobial Activity
Research has shown that derivatives of triazolo-pyrimidine compounds exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Antifungal Activity : Similar triazole derivatives have shown effectiveness against various fungal pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Some synthesized analogs have shown moderate inhibition of AChE, which is crucial for treating Alzheimer's disease .
- Urease Inhibition : The compound exhibited strong inhibitory effects on urease, suggesting potential applications in treating urease-related disorders .
The proposed mechanism of action for the biological activities of this compound includes:
- Binding Interactions : Molecular docking studies indicate that the compound interacts with specific amino acids in target enzymes, altering their activity .
- Structural Modifications : Variations in the chemical structure can significantly impact the biological efficacy and selectivity towards various targets.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Study on Antimicrobial Efficacy :
- Enzyme Inhibition Research :
- In Vitro Studies on Cancer Cell Lines :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
